molecular formula C18H10Cl3N3S B3036407 4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 341965-74-0

4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B3036407
CAS No.: 341965-74-0
M. Wt: 406.7 g/mol
InChI Key: ANZPFMKHOIGHPF-UHFFFAOYSA-N
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Description

4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a complex organic compound with the molecular formula C18H10Cl3N3S. It is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form 2,6-dichlorobenzylthiourea. This intermediate is then reacted with 4-chloro-6-phenyl-5-pyrimidinecarbonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are generally proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced catalysts and controlled environments to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]pyrimidine
  • 2,6-Dichlorobenzyl chloride

Uniqueness

4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chloro, sulfanyl, and pyrimidinecarbonitrile groups makes it a versatile compound for various applications .

Properties

IUPAC Name

4-chloro-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3N3S/c19-14-7-4-8-15(20)13(14)10-25-18-23-16(11-5-2-1-3-6-11)12(9-22)17(21)24-18/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZPFMKHOIGHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=C(C=CC=C3Cl)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136144
Record name 4-Chloro-2-[[(2,6-dichlorophenyl)methyl]thio]-6-phenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341965-74-0
Record name 4-Chloro-2-[[(2,6-dichlorophenyl)methyl]thio]-6-phenyl-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341965-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-[[(2,6-dichlorophenyl)methyl]thio]-6-phenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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